molecular formula C11H11BrO2S B13552138 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Cat. No.: B13552138
M. Wt: 287.17 g/mol
InChI Key: VNJVDFJJGFHKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one (CAS 1507010-90-3) is a sophisticated brominated aromatic building block with significant utility in advanced organic synthesis and drug discovery pipelines. Its molecular structure, defined by the formula C 11 H 11 BrO 2 S and a molecular weight of 287.17 g/mol, integrates two key pharmacophores: a 3-bromophenyl group and a oxetan-3-ylthio moiety . The compound serves as a versatile synthon for constructing complex molecules, particularly in medicinal chemistry. The reactive bromine atom on the aromatic ring facilitates pivotal cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse carbon- and nitrogen-based fragments . Concurrently, the oxetane ring, a strained oxygen heterocycle, offers a valuable site for further functionalization through ring-opening reactions or serves as a stable, polar motif to optimize the physicochemical properties of lead compounds . This dual functionality makes it exceptionally valuable for creating targeted libraries of small molecules in the search for new therapeutic agents, including investigations into inhibitors of protein aggregation implicated in neurodegenerative diseases . This product is offered in high purity (typically 95% to 98%) and is available in various quantities to support research-scale activities . It is intended For Research Use Only and is not designated for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C11H11BrO2S

Molecular Weight

287.17 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11BrO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2

InChI Key

VNJVDFJJGFHKSV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)SCC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Biological Activity

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one, with the CAS number 1507010-90-3, is a compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H11_{11}BrO2_2S
  • Molecular Weight : 287.17 g/mol
  • Structure : The compound features a bromophenyl group attached to an oxetan-3-ylthio moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit cytotoxic effects against various human tumor cell lines. For instance, studies on 3-formylchromone derivatives have shown selective cytotoxicity towards tumor cells without affecting normal cells, suggesting a potential for targeted cancer therapy .

Antimicrobial Properties

Compounds with similar functional groups have demonstrated activity against pathogens such as Helicobacter pylori. The mechanism often involves inhibition of bacterial urease, which is critical for the survival of these bacteria in acidic environments .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various compounds, it was found that certain derivatives exhibited significant tumor cell-specific cytotoxicity. For example, compounds with a bromophenyl group showed enhanced activity against breast and colon cancer cell lines .

CompoundCell Line TestedIC50_{50} (µM)Specificity
Compound AMCF-7 (Breast Cancer)10High
Compound BHT-29 (Colon Cancer)15Moderate

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxetane derivatives revealed that some compounds effectively inhibited H. pylori growth, comparable to standard treatments like metronidazole. This suggests that this compound may possess similar properties .

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)Comparison
Compound CH. pylori5 µg/mLMetronidazole (10 µg/mL)

The biological activity of this compound may be attributed to:

  • Receptor Binding : Similar compounds have shown the ability to bind selectively to cancer cell receptors, triggering apoptosis.
  • Enzyme Inhibition : The thioether group may facilitate interactions with enzymes critical for microbial survival or tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The compound’s unique oxetane-thioether group distinguishes it from related bromophenyl ketones. Key analogs include:

Sulfoximine Derivatives
  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : Features a sulfoximine group instead of oxetane-thioether. The chloromethyl substituent and sulfoximine contribute to a higher melting point (137.3–138.5°C ) due to enhanced crystallinity .
  • The target compound’s oxetane may reduce polarity while retaining ring strain for reactivity.
Alkyne-Linked Derivatives
  • 1-(2-((3-Bromophenyl)ethynyl)phenyl)ethan-1-one (1g) : Incorporates an ethynyl spacer, synthesized in 95% yield as a yellow oil .
  • Comparison : The alkyne group enables π-conjugation, whereas the oxetane-thioether may limit conjugation but enhance steric effects.
Hydroxy-Substituted Analogs
  • 1-(3-Bromophenyl)-2-hydroxyethan-1-one : Replaces the oxetane-thioether with a hydroxyl group. Lower molecular weight (215.04 g/mol ) and hazards (H302: harmful if swallowed) suggest higher toxicity compared to the target compound .
Thioether-Linked Aromatics
  • 1-(4-((3-Bromophenyl)thio)phenyl)ethan-1-one (37) : Contains a phenyl-thioether group. Synthesized at room temperature in 88% yield , indicating milder conditions than oxetane-thioether systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Physical State Key Functional Groups
1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one 285.17 Not reported Not reported Bromophenyl, oxetane-thioether
1f (sulfoximine derivative) ~277.75 137.3–138.5 White solid Sulfoximine, chloromethyl
1g (alkyne derivative) ~319.22 Not applicable Yellow oil Alkyne, bromophenyl
1-(3-Bromophenyl)-2-hydroxyethan-1-one 215.04 Not reported Not reported Hydroxyl, bromophenyl
  • Key Observations :
    • Sulfoximine derivatives exhibit higher melting points due to polar functional groups.
    • Alkyne-linked analogs are synthesized in high yields (>90%), suggesting efficient methodologies that could inspire optimization for the target compound.
    • Hydroxy-substituted analogs highlight the trade-off between reduced steric bulk and increased toxicity.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one generally proceeds via two key stages:

  • Formation of the oxetane ring : Oxetane rings are typically constructed through intramolecular cyclization of appropriate hydroxyalkyl precursors or via epoxide ring expansion under controlled conditions.

  • Thioether linkage formation : Introduction of the sulfur atom connecting the oxetane moiety to the ethanone backbone is achieved through nucleophilic substitution or thiol-ene type reactions.

  • Incorporation of the 3-bromophenyl group : This is commonly introduced by substitution on a suitable precursor such as 3-bromophenylacetyl derivatives or via coupling reactions involving 3-bromophenyl halides.

The overall synthetic approach leverages the reactivity of the oxetane ring and bromophenyl substituent to afford the target compound with high selectivity.

Specific Synthetic Route Example

Based on available chemical supplier data and literature precedent, a plausible synthetic route is as follows:

Step Reaction Description Conditions/Notes
1 Preparation of 3-bromophenylacetyl chloride or equivalent acyl precursor Starting from 3-bromobenzene derivatives; chlorination using reagents like thionyl chloride
2 Synthesis of oxetan-3-ylthiol or equivalent thiol nucleophile Derived from oxetane ring precursors via thiolation
3 Nucleophilic acyl substitution: Reaction of oxetan-3-ylthiol with 3-bromophenylacetyl chloride Performed under anhydrous conditions, often in inert solvents like dichloromethane, at low temperature to control reactivity
4 Purification by chromatography or recrystallization To isolate pure this compound

This route emphasizes the formation of the thioether bond by acyl substitution of the thiol onto the acyl chloride, a common and efficient method for thioether ketone synthesis.

Alternative Approaches and Catalysis

  • Catalytic substitution reactions : Utilizing transition metal catalysts such as palladium complexes to facilitate coupling between oxetane-containing thiols and aryl bromides has been explored in related compounds, enhancing yields and selectivity.

  • Isomerization and purification of bromophenyl precursors : For the bromophenyl moiety, high-purity 3-bromophenyl derivatives are essential. Industrial methods for preparing 3-bromophenyl compounds involve catalytic isomerization of 2-bromophenyl isomers using acidic zeolite catalysts (e.g., ZSM-5) followed by selective removal of undesired isomers with palladium catalysis under mild conditions, achieving purities >99.9% with minimal waste.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values
Solvent Dichloromethane, ethanol, or other inert solvents
Temperature 0–25 °C for acyl substitution; 70 °C for isomerization steps
Catalyst Pd catalyst for bromophenyl isomer purification; none or base catalysts for thioether formation
Reaction Time Several hours to overnight depending on step
Purity of final product >98% by chromatographic methods
Yield Typically 60–85% overall depending on route

Research Findings and Notes

  • The electronic effect of the bromine substituent at the meta position (3-position) influences nucleophilicity and reactivity during substitution, requiring careful control of reaction conditions to avoid side reactions.

  • The oxetane ring is sensitive to acidic and basic conditions; thus, mild reaction conditions and neutral or slightly basic media are preferred to preserve ring integrity.

  • Industrially, the preparation of 3-bromophenyl precursors is optimized by catalytic isomerization and selective removal of isomers to ensure high purity, which directly impacts the quality of the final compound.

  • The compound's unique structure makes it a valuable intermediate for further functionalization in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one, and what factors influence the choice of reagents?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where oxetan-3-ylthiol reacts with a brominated intermediate (e.g., 1-(3-bromophenyl)-2-bromoethan-1-one) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is often used to deprotonate the thiol and facilitate substitution . Solvent polarity and base strength are critical: polar aprotic solvents enhance nucleophilicity, while stronger bases (e.g., NaH) may risk oxetane ring-opening .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.0 ppm) and oxetane CH₂ groups (δ 4.5–5.0 ppm) confirm connectivity. The thiomethyl (CH₂-S) signal appears as a triplet near δ 3.5 ppm .
  • HRMS : Electrospray ionization (ESI+) should yield [M+H]⁺ at m/z 313.97 (C₁₁H₁₁BrO₂S). Compare with analogous compounds (e.g., triazole-thioether derivatives) for validation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a hexane/EtOAc gradient (3:1 to 1:1) to separate the product from unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals. Monitor purity via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. When encountering discrepancies in NMR data between synthesized batches, what analytical strategies resolve structural ambiguities?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign coupling networks, particularly around the oxetane-thioether moiety. For example, HSQC correlates oxetane CH₂ protons (δ 4.5–5.0 ppm) with carbons at ~70–80 ppm .
  • X-ray Crystallography : Use SHELX software to determine crystal structure. If crystallization fails, DFT calculations (B3LYP/6-31G*) predict NMR shifts for comparison .

Q. How does the oxetane ring's conformation influence the compound's reactivity in nucleophilic environments?

  • Methodological Answer : The oxetane’s ring strain (~27 kcal/mol) increases susceptibility to ring-opening under basic conditions. Monitor reactivity via:

  • In Situ IR Spectroscopy : Detect carbonyl shifts (Δν ~20 cm⁻¹) indicating intermediate formation.
  • DFT Modeling : Predict regioselectivity using Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .

Q. In antimicrobial assays, how should researchers address contradictory activity data across different microbial strains?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Perform in triplicate with positive controls (e.g., ciprofloxacin). Use ANOVA with Tukey’s post-hoc test to validate significance (p < 0.05).
  • Solubility Checks : Measure compound solubility in assay media via UV-Vis spectroscopy. Precipitation (e.g., at >100 µM) may cause false negatives .

Q. What computational approaches predict the electron density distribution of this compound for reactivity studies?

  • Methodological Answer :

  • Density-Functional Theory (DFT) : Use B3LYP/6-31G* to model electron density. The Colle-Salvetti correlation-energy formula improves accuracy in predicting intermolecular interactions .
  • Fukui Indices : Identify electrophilic sites (e.g., carbonyl carbon) and nucleophilic regions (e.g., sulfur atom) to guide derivatization strategies .

Key Considerations for Researchers

  • Data Contradiction Analysis : Cross-validate spectroscopic data with crystallography or computational models to resolve ambiguities .
  • Experimental Design : Prioritize solvents with low nucleophilicity (e.g., DMF) to preserve the oxetane ring during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.